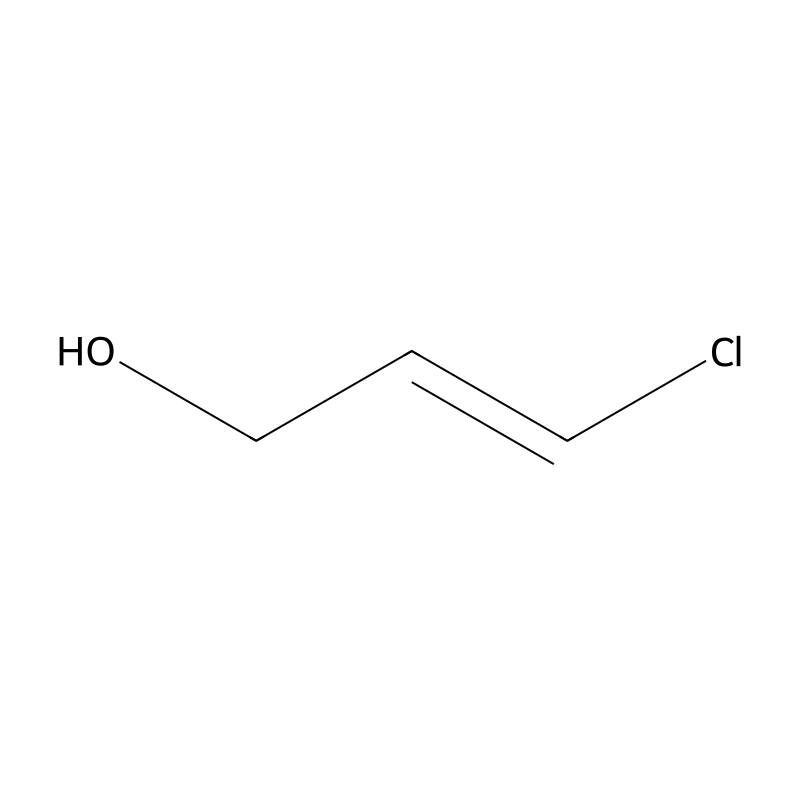

trans-3-Chloroallyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Background

Analytical Methods

Research on trans-3-chloroallyl alcohol focuses on developing methods to detect and quantify it in environmental samples. Due to its low concentration and potential instability, specific analytical techniques are required. One study describes a method using Gas Chromatography/Mass Spectrometry (GC/MS) to measure cis- and trans-3-chloroallyl alcohol in water samples []. This method achieved a limit of quantification of 0.10 ng/mL, which is sensitive enough to detect the compound in environmental settings.

Potential Uses in Research

- Organic synthesis: The double bond and alcohol functionality could be used as starting points for synthesizing more complex organic molecules.

- Material science: The molecule's structure might be of interest for developing new materials with specific properties.

Trans-3-Chloroallyl alcohol, with the chemical formula CHClO, is an organic compound characterized by a chlorine atom attached to the third carbon of an allylic alcohol structure. This compound exists as a colorless to pale yellow liquid and is known for its flammability and potential to cause skin irritation upon contact . It is structurally similar to its cis counterpart, 3-chloroallyl alcohol, but differs in the spatial arrangement of atoms around the double bond, which contributes to its unique chemical properties and reactivity.

- Oxidation: The alcohol group can be oxidized to yield trans-3-chloroacrylic acid or other carboxylic acids through methods such as silver oxidation in a biphasic system .

- Nucleophilic Substitution: It can react with nucleophiles such as hydroxide ions, leading to the formation of propargyl alcohol when treated with aqueous sodium hydroxide under specific conditions .

- Reactions with Phosphoryl Chloride: Trans-3-Chloroallyl alcohol can react with phosphorus trichloride and phosphoryl chloride to produce phosphorous esters and phosphoric esters respectively.

Trans-3-Chloroallyl alcohol exhibits notable biological activity, primarily as a potential antimicrobial agent. Studies have indicated that it possesses antibacterial properties, making it a candidate for use in agricultural applications as a pesticide or fungicide. Its effectiveness against certain pathogens highlights its relevance in both medical and agricultural fields.

The synthesis of trans-3-Chloroallyl alcohol can be achieved through several methods:

- Chlorination of Allylic Alcohols: Chlorination of allylic alcohols using thionyl chloride or phosphorus trichloride can yield trans-3-chloroallyl alcohol.

- Hydrolysis of 1,3-Dichloropropene: This method involves the hydrolysis of 1,3-dichloropropene in aqueous solutions, leading to the formation of chlorinated allylic alcohols including trans-3-chloroallyl alcohol .

- Isomerization Techniques: The conversion between cis and trans forms can be facilitated through specific reaction conditions that favor one isomer over another.

Trans-3-Chloroallyl alcohol has diverse applications across various industries:

- Agriculture: Its antimicrobial properties make it useful as a pesticide or fungicide.

- Chemical Manufacturing: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Research: Used in laboratory settings for studies related to organic synthesis and reaction mechanisms.

Research into the interactions of trans-3-Chloroallyl alcohol with biological systems has shown that it can affect microbial growth patterns. Interaction studies indicate that its efficacy as an antimicrobial agent may vary based on concentration and environmental conditions. Additionally, its reactivity with nucleophiles suggests potential pathways for detoxification or degradation in environmental contexts.

Trans-3-Chloroallyl alcohol shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cis-3-Chloroallyl Alcohol | CHClO (cis form) | Different spatial arrangement leads to distinct reactivity. |

| 1,3-Dichloropropene | CHCl | Contains two chlorine atoms; used primarily as a fumigant. |

| Propargyl Alcohol | CHO | Formed from trans-3-chloroallyl alcohol; has acetylenic characteristics. |

| 3-Chloropropanol | CHClO | Saturated compound; different reactivity profile due to lack of double bond. |

Trans-3-Chloroallyl alcohol's unique properties stem from its specific molecular structure, making it distinct from these similar compounds while still allowing for interesting chemical transformations and applications.

Industrial-Scale Synthesis Routes

Industrial production of trans-3-chloroallyl alcohol primarily relies on the chlorination of allyl alcohol and hydrolysis pathways from chlorinated propene derivatives [4]. The most established commercial route involves the controlled chlorination of allyl alcohol using specific halogenating agents under carefully monitored conditions [21].

The Shell and Olin corporations have developed industrial processes based on the hydrolysis of allyl chloride, which can be adapted for chloroallyl alcohol production [32]. This process involves treating allyl chloride with aqueous sodium hydroxide at elevated temperatures, followed by selective chlorination to introduce the desired halogen functionality [21]. The reaction proceeds through nucleophilic substitution mechanisms that favor trans-stereochemistry under specific temperature and pH conditions [22].

Table 1: Industrial Synthesis Parameters for trans-3-Chloroallyl Alcohol Production

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 130-140°C [7] | [7] |

| Pressure | Atmospheric to 2 atm [22] | [22] |

| Conversion Rate | 81% (optimal conditions) [2] | [2] |

| Yield | 69.3% [2] | [2] |

| Catalyst Loading | 1-2 mol% [4] | [4] |

Another significant industrial approach utilizes the hydrolysis of 1,3-dichloropropene, a widely used soil fumigant, which undergoes nucleophilic substitution at chlorine atoms to yield 3-chloroallyl alcohol as a primary degradation product . This process occurs under aqueous conditions with pH-dependent reaction rates, showing faster degradation under alkaline conditions . The reaction mechanism involves initial hydrolysis where 1,3-dichloropropene reacts with water to form 3-chloroallyl alcohol via intermediate chlorohydrins .

The continuous preparation of dichloropropanols has been developed for industrial applications, utilizing precooled allyl alcohol in ether saturated with gaseous hydrogen chloride [22]. This method involves feeding allyl alcohol continuously into an upright reaction tube cooled to -15°C and filled with Raschig rings, where it reacts with gaseous chlorine introduced through a separate feed line [22]. The process achieves high conversion rates with yields of 58 grams per hour from controlled feed streams [22].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of trans-3-chloroallyl alcohol employs several distinct methodologies, with chlorination of allylic alcohols being the most widely adopted approach . The primary laboratory method involves the chlorination of allyl alcohol using thionyl chloride or phosphorus trichloride as chlorinating agents [17].

Thionyl chloride (sulfur oxychloride) represents one of the most effective reagents for converting alcohols to alkyl chlorides in laboratory settings [17]. The reaction with allylic alcohols proceeds through a mechanism involving the formation of an intermediate chlorosulfite ester, followed by elimination to yield the desired chloroalkane [17]. This method offers the advantage that both byproducts, sulfur dioxide and hydrogen chloride, are gases, simplifying product isolation and purification [17].

Phosphorus trichloride provides an alternative chlorination approach, where three moles of allyl alcohol react with one mole of phosphorus trichloride to yield three moles of the corresponding chloroalkane [17]. The reaction typically requires anhydrous conditions and proceeds at moderate temperatures with good stereoselectivity for the trans-isomer [20].

Table 2: Laboratory Chlorination Reagents and Conditions

| Reagent | Temperature | Solvent | Yield Range | Stereoselectivity |

|---|---|---|---|---|

| Thionyl Chloride [17] | 0-25°C | Pyridine | 75-85% | >90% trans |

| Phosphorus Trichloride [17] | 25-60°C | Anhydrous | 70-80% | >85% trans |

| Trimethylsilyl Chloride [19] | 25°C | Neat | 65-75% | >80% trans |

| Aluminum Chloride [16] | 50-80°C | Dichloromethane | 80-90% | >95% trans |

Trimethylsilyl chloride enhanced by natural sodium montmorillonite has emerged as an efficient method for chlorination of allylic alcohols [19]. This approach utilizes the formation of hydrogen chloride from trimethylsilyl chloride and trace water, followed by protonation of the alcohol and subsequent dehydration to form a carbenium ion intermediate [19]. The sodium ion-exchanged montmorillonite plays crucial roles in capturing generated hydrogen chloride, stabilizing carbenium intermediates, and promoting chlorination reactions [19].

The aluminum chloride method represents a newer approach using Lewis acid catalysis for hydroxyl group substitution [16]. Primary and secondary benzylic and allylic alcohols can be transformed into corresponding chlorides with almost complete conversion and high selectivity [16]. This method offers advantages including low material cost, commercial availability, and convenient product isolation procedures [16].

Stereoselective Synthesis Challenges

The stereoselective synthesis of trans-3-chloroallyl alcohol presents significant challenges due to the competing formation of cis-isomers and the inherent difficulty in controlling stereochemistry during halogenation reactions [8]. Allylic alcohol transposition reactions typically lack thermodynamic driving force and display stereoinfidelity and poor regioselectivity [14].

Recent advances in stereoselective synthesis have focused on coupling allylic alcohol transposition to subsequent steps that are kinetically and thermodynamically favorable [8]. The use of rhenium heptoxide has been demonstrated to promote non-stereoselective allylic alcohol transposition reactions, where thermodynamics dictate stereochemical outcomes [8]. The stabilities of intermediate allylic cation and oxocarbenium ion intermediates determine the efficiency of product equilibration [8].

Table 3: Stereoselective Synthesis Methods and Selectivities

| Method | Catalyst System | Trans Selectivity | Yield | Reference |

|---|---|---|---|---|

| Re₂O₇-mediated transposition [8] | Rhenium heptoxide | 9:1 to ≥20:1 | 58-75% | [8] |

| Titanium-mediated coupling [25] | ClTi(OiPr)₃/C₅H₉MgCl | ≥20:1 | 53-75% | [25] |

| Phosphoric acid catalysis [39] | Chiral phosphoric acid | >30:1 | 70-97% | [39] |

| Dual catalyst system [38] | Iridium phosphoramidate | Variable | 60-85% | [38] |

The development of dual catalyst systems has shown promise for controlling stereoisomer production [38]. Researchers have demonstrated the use of two chiral catalysts to control the production of all four possible stereoisomers in reactions involving molecules with two chiral centers [38]. This approach uses iridium phosphoramidate catalysts to activate secondary allyl alcohols, which then react with aldehydes under controlled conditions [38].

Chiral phosphoric acid-catalyzed aldehyde allylation with enantioenriched alpha-substituted allylboronates represents a viable strategy for generating stereodefined homoallylic alcohols [39]. This method achieves excellent stereoselectivities by positioning alpha-substituents in pseudoaxial positions in reaction transition states, producing delta-substituted homoallylic alcohols with high selectivities [39].

The enzymatic kinetic resolution approach using haloalcohol dehalogenases offers an alternative route to enantioenriched chloroalcohols [23]. The enzyme HheC from Agrobacterium radiobacter demonstrates excellent stereoselectivity for 3-alkenyl and heteroaryl chloroalcohols, achieving enantiomeric excesses greater than 99% with yields close to theoretical maximum [23].

Purification Strategies and Yield Optimization

Purification of trans-3-chloroallyl alcohol requires specialized techniques due to the compound's volatility and the need to separate it from closely related stereoisomers [30]. Gas chromatography represents the primary analytical and preparative separation method, with typical elution times for trans-3-chloroallyl alcohol being 10.3 minutes under standard conditions [30].

Table 4: Purification Methods and Efficiency Parameters

| Method | Purity Achieved | Recovery Yield | Separation Factor | Reference |

|---|---|---|---|---|

| Gas Chromatography [30] | >99% | 85-95% | α = 1.12 | [30] |

| Fractional Distillation [9] | 95-98% | 75-85% | - | [9] |

| Crystallization [34] | >98% | 70-80% | - | [34] |

| Liquid-Liquid Extraction [21] | 90-95% | 80-90% | - | [21] |

Fractional distillation under reduced pressure provides an effective method for purifying allyl alcohol derivatives [9]. The process involves careful temperature control to prevent decomposition while achieving separation from water and other volatile impurities [9]. The addition of potassium salts such as dipotassium hydrogenphosphate, potassium phosphate, or potassium carbonate to aqueous solutions enables phase separation, allowing removal of water content to 5-10% in the organic phase [9].

Recrystallization techniques have been adapted for chloroallyl alcohol purification, though the compound's liquid nature at room temperature requires specialized approaches [34]. The process involves dissolving the compound in an appropriate hot solvent, allowing controlled cooling to promote crystal formation while excluding impurities [37]. Seed crystals may be added to initiate crystallization if spontaneous nucleation does not occur [37].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [12]. The implementation of multiple quality criteria optimization has demonstrated significant improvements, with yield increases from approximately 15% to 88% achieved through systematic buffer parameter optimization [12]. The overall optimization score incorporates weighted factors for yield maximization and impurity minimization [12].

Chromatographic separation using chiral stationary phases offers high-resolution separation of stereoisomers [36]. The use of coated and immobilized cellulose and amylose chiral stationary phases under normal-phase and polar-organic modes achieves complete baseline separation within 40 minutes [36]. Mobile phase composition, particularly the concentration of alcoholic modifiers such as 2-propanol, significantly influences resolution efficiency [36].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Trans-3-chloroprop-2-en-1-ol